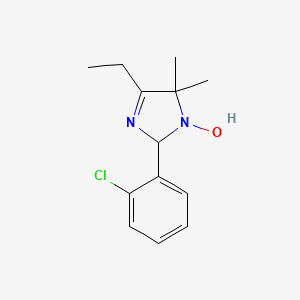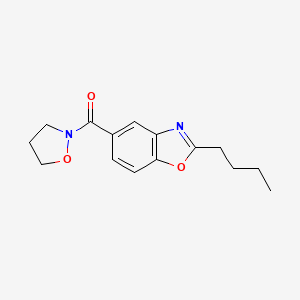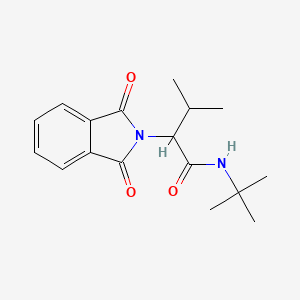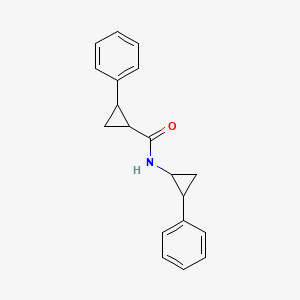
2-methyl-1-(2-oxopropyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(2-oxopropyl)pyridinium bromide, also known as MPP+, is a chemical compound that has been extensively studied for its neurotoxic effects on dopaminergic neurons. MPP+ has been used as a tool to model Parkinson's disease in animal and cellular models, and its mechanism of action has been extensively studied.
Mecanismo De Acción
2-methyl-1-(2-oxopropyl)pyridinium bromide+ is taken up selectively by dopaminergic neurons through the dopamine transporter. Once inside the cell, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ is converted to its active form, which inhibits complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ are well-documented. The compound causes a decrease in ATP production, an increase in reactive oxygen species, and ultimately cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been shown to cause selective damage to dopaminergic neurons, leading to a model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has several advantages in lab experiments, including its selective uptake by dopaminergic neurons and its ability to model Parkinson's disease. However, the compound also has several limitations, including its toxicity and the fact that it only models one aspect of Parkinson's disease.
Direcciones Futuras
There are several future directions for research involving 2-methyl-1-(2-oxopropyl)pyridinium bromide+. One area of interest is the development of treatments that can protect against 2-methyl-1-(2-oxopropyl)pyridinium bromide+-induced cell death. Another area of interest is the use of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a tool to study the interactions between genetic and environmental factors in the development of Parkinson's disease. Overall, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been a valuable tool in Parkinson's disease research and will likely continue to be used in future studies.
Métodos De Síntesis
2-methyl-1-(2-oxopropyl)pyridinium bromide+ can be synthesized through a variety of methods, including the reaction of 2-methylpyridine with methyl vinyl ketone in the presence of a palladium catalyst. The resulting product is then treated with hydrobromic acid to yield 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a bromide salt.
Aplicaciones Científicas De Investigación
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used extensively in scientific research as a model for Parkinson's disease. The compound is selectively taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used to study the mechanisms of Parkinson's disease and to test potential treatments.
Propiedades
IUPAC Name |
1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGXPYQARFSHSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383117 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75487-74-0 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)